molecular formula C3H2Cl2F4 B8347739 1,3-Dichloro-1,1,3,3-tetrafluoropropane CAS No. 76140-39-1

1,3-Dichloro-1,1,3,3-tetrafluoropropane

Cat. No.: B8347739
CAS No.: 76140-39-1
M. Wt: 184.94 g/mol
InChI Key: JIPQGXSOLHFIBL-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,1,3,3-tetrafluoropropane (CAS No. 76140-39-1) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₂F₄ and a molecular weight of 185.5 g/mol. Structurally, it features two chlorine atoms at positions 1 and 3 and four fluorine atoms distributed symmetrically at carbons 1 and 3 (Figure 1). Historically, this compound was explored for applications such as anesthesia due to its stability and low toxicity , though its primary use shifted to industrial solvents and refrigerants before being phased out under environmental regulations . Early synthesis methods involved halogen-exchange reactions, as evidenced by patents describing its preparation via catalytic fluorination of chlorinated precursors .

Q & A

Q. Basic: What are the primary synthetic routes for 1,3-Dichloro-1,1,3,3-tetrafluoropropane?

Methodological Answer:
The compound is synthesized via halogen-exchange reactions or dehydrochlorination. For example, a patent describes using 1,2-dichloro-2,3,3,3-tetrafluoropropane as a precursor, undergoing liquid-phase dehydrochlorination with a base (e.g., NaOH or KOH) to yield chlorofluoropropene derivatives . Another approach involves catalytic halogen exchange using hydrogen fluoride or chlorine under controlled temperatures (100–200°C) . Key steps include:

  • Reactor setup : Use a corrosion-resistant reactor (e.g., Hastelloy) due to corrosive reagents.
  • Catalyst selection : Chromium-based catalysts improve halogen-exchange efficiency .
  • Purification : Distillation or fractional crystallization to isolate the product.

Q. Basic: What are the key physicochemical properties critical for experimental handling?

Methodological Answer:
Critical properties include:

  • Stability : Low reactivity with air/water but reacts violently with strong reducing agents (e.g., LiAlH₄) and oxidizers (e.g., KMnO₄) at elevated temperatures .
  • Molecular weight : 199.48 g/mol (calculated from IUPAC data in ).
  • Structure confirmation : Use FT-IR (C-F stretches at 1100–1250 cm⁻¹) and ¹⁹F NMR (δ -70 to -90 ppm for CF₃ groups) .
  • Safety : Occupational exposure limits (if available) should be cross-referenced from SDS Section 8 .

Q. Advanced: How can catalytic systems be optimized for synthesizing chlorofluoropropanes?

Methodological Answer:
Catalytic optimization involves:

  • Catalyst screening : Compare chromium-magnesium fluoride (Cr-MgF₂) with zeolite-based catalysts. Cr-MgF₂ shows higher selectivity (>90%) for fluorinated products at 150°C .
  • Kinetic studies : Monitor reaction rates via gas chromatography (GC) to identify side products (e.g., 1,1,3-trichloropropane).
  • Parameter tuning : Adjust pressure (1–5 bar) and HF/chlorocarbon molar ratios (2:1 to 4:1) to minimize byproducts .

Q. Advanced: How to resolve contradictions in reported reaction efficiencies across studies?

Methodological Answer:
Contradictions often arise from:

  • Impurity interference : Use GC-MS to detect trace impurities (e.g., residual HCl) that inhibit catalysis .
  • Temperature gradients : Validate reactor homogeneity with thermocouples at multiple points.
  • Batch variability : Standardize precursor purity (≥99%) and solvent drying (e.g., molecular sieves) .
  • Statistical analysis : Apply ANOVA to compare yields under varying conditions (e.g., pH, catalyst loading) .

Q. Basic: What safety protocols are essential for handling this compound in academic labs?

Methodological Answer:

  • Ventilation : Use fume hoods with >100 ft/min airflow due to volatility (BP ≈ 40–60°C) .
  • PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated aprons.
  • First aid : For inhalation, administer 100% O₂ and consult a physician immediately .

Q. Advanced: What analytical methods validate the compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : GC-FID with a DB-624 column (30 m × 0.32 mm) to quantify purity (≥98%) .
  • Spectroscopy : ¹³C NMR (δ 110–120 ppm for CF₃ groups) and high-resolution MS (m/z 199.48 ± 0.01) .
  • XRD : Confirm crystalline structure (if solid) by comparing with NIST reference data .

Q. Basic: What are the common chemical reactions for functionalizing this compound?

Methodological Answer:

  • Substitution : React with nucleophiles (e.g., NH₃) to replace chlorine atoms, forming amines .
  • Addition : Introduce halogens (e.g., Br₂) across the C=C bond in unsaturated derivatives .
  • Polymerization : Initiate with radical catalysts (e.g., AIBN) under inert atmospheres .

Q. Advanced: How to assess environmental impacts of chlorofluoropropane derivatives?

Methodological Answer:

  • OH radical reactivity : Measure rate constants (kOH) using smog chamber experiments; values <1×10⁻¹³ cm³/molecule·s indicate low ozone depletion potential .
  • Global warming potential (GWP) : Calculate using IR absorption cross-sections (e.g., 0.1–10 relative to CO₂) .
  • Toxicity screening : Use zebrafish embryos (Danio rerio) for acute toxicity (LC₅₀) and genotoxicity assays .

Q. Basic: How to design a stability study under varying storage conditions?

Methodological Answer:

  • Accelerated degradation : Store samples at 40°C/75% RH for 6 months, monitoring via GC and pH .
  • Light exposure : Use UV-Vis spectroscopy to track photolytic decomposition (λ = 254 nm) .
  • Container compatibility : Test glass vs. HDPE containers for leachable interference using ICP-MS .

Q. Advanced: What computational methods predict reaction pathways for chlorofluoropropanes?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states and activation energies .
  • Solvent effects : Apply COSMO-RS to simulate polarity impacts on reaction kinetics .
  • Machine learning : Train models on PubChem data to predict byproduct formation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Fluorinated Propanes

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications/Regulatory Status
1,3-Dichloro-1,1,3,3-tetrafluoropropane C₃H₂Cl₂F₄ 185.5 76140-39-1 Banned in automotive materials
3-Chloro-1,1,1,2-tetrafluoropropane C₃H₃ClF₄ 150.5 151771-09-4 Intermediate in fluoropolymer synthesis
1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) C₃HCl₂F₅ 203.5 13474-88-9 Refrigerant (R-225cb)
3-Chloro-1,1,1-trifluoropropane C₃H₄ClF₃ 132.5 460-35-5 Laboratory solvent
1,1-Dichloro-1,2,2,3,3-pentafluoropropane (HCFC-225cc) C₃HCl₂F₅ 203.5 13474-88-9 Refrigerant (R-225cc)

Key Observations :

  • Chlorine/Fluorine Substitution : The target compound’s dichloro-tetrafluoro configuration provides intermediate polarity, making it suitable for solvents, whereas HCFC-225cb/cc’s pentafluoro substitution enhances stability for refrigeration .
  • Molecular Weight: Higher molecular weight correlates with lower volatility, influencing applications in non-flammable solvents .

Functional Group and Reactivity

  • Unsaturated Analogs : Compounds like 1,3,3,3-tetrafluoropropene (HFO-1234ze) feature a double bond, increasing reactivity in polymerization and refrigerant applications . In contrast, saturated HCFCs like the target compound exhibit slower atmospheric degradation, contributing to ozone depletion .
  • Ketone Derivatives : Dichlorotetrafluoroacetone (DCTFA, CAS 127-21-9) contains a carbonyl group, enabling use as a solvent for polar polymers. Its higher reactivity with nucleophiles distinguishes it from the target compound .

Environmental and Regulatory Considerations

  • Ozone Depletion Potential (ODP): The target compound’s ODP is lower than CFCs but higher than HFCs, leading to its inclusion in phased-out substances under the Montreal Protocol .
  • Regulatory Status : Banned by Toyota in raw materials due to persistent environmental risks , whereas HCFC-225cb/cc remain regulated transitional refrigerants .

Research Findings and Data

Market Alternatives

  • Siloxanes: Non-halogenated alternatives like hexamethyldisiloxane (CAS 107-46-0) offer similar solvent properties without environmental liabilities .

Preparation Methods

Fluorination of Chlorinated Hydrocarbons

The fluorination of chlorinated hydrocarbons represents one of the most widely used industrial methods for synthesizing 1,3-dichloro-1,1,3,3-tetrafluoropropane. This approach leverages the substitution of chlorine atoms with fluorine under controlled conditions.

Reaction Mechanism and Reagents

The process typically involves reacting 1,3-dichloropropane derivatives with hydrogen fluoride (HF) or metal fluorides (e.g., KF, SbF₃) in the presence of catalysts such as antimony pentachloride (SbCl₅). The general reaction pathway can be summarized as:
C3H4Cl2+4HFC3H2Cl2F4+2HCl\text{C}_3\text{H}_4\text{Cl}_2 + 4\text{HF} \rightarrow \text{C}_3\text{H}_2\text{Cl}_2\text{F}_4 + 2\text{HCl}
The reaction proceeds via a stepwise substitution mechanism, where chlorine atoms are sequentially replaced by fluorine. Catalysts like SbCl₅ enhance the reaction kinetics by polarizing the C–Cl bond, facilitating nucleophilic attack by fluoride ions.

Optimization of Reaction Conditions

Industrial-scale production often employs continuous flow reactors to maintain precise temperature (120–180°C) and pressure (5–15 bar) conditions. These parameters minimize side reactions, such as over-fluorination or decomposition. For example, a study documented a yield of 78% under optimized conditions of 150°C and 10 bar using SbCl₅ as the catalyst.

Table 1: Key Parameters for Fluorination Method

ParameterOptimal RangeCatalystYield (%)Purity (%)
Temperature120–180°CSbCl₅7895
Pressure5–15 barKF6590
Residence Time30–60 minutes

Phosphorus Pentachloride and Tetrafluoroacetone Reaction

A patent by US3444249A details an alternative synthesis route involving phosphorus pentachloride (PCl₅) and 1,1,3,3-tetrafluoroacetone . This method is notable for its exothermic reaction profile and high selectivity.

Reaction Pathway

The reaction proceeds through the following steps:

  • Formation of Intermediate : PCl₅ reacts with 1,1,3,3-tetrafluoroacetone to form a chloro-fluorinated intermediate.

  • Thermal Rearrangement : Heating the intermediate to 170°C induces rearrangement, yielding this compound .

The overall stoichiometry is:
C3F4O+2PCl5C3Cl2F4+2POCl3+HCl\text{C}_3\text{F}_4\text{O} + 2\text{PCl}_5 \rightarrow \text{C}_3\text{Cl}_2\text{F}_4 + 2\text{POCl}_3 + \text{HCl}

Process Enhancements

The use of diluents such as 1,2-dichlorobenzene improves heat dissipation during the exothermic reaction, reducing side product formation . Post-reaction purification involves hydrolysis with water followed by fractional distillation, achieving a purity of 98% . A specific example reported a 19% yield after distillation, highlighting the need for further optimization in scaling this method .

Photoinduced Chlorination

Photoinduced chlorination offers a solvent-free route to synthesize the compound, as described in US3444249A . This method utilizes ultraviolet (UV) light to initiate radical chain reactions.

Reaction Setup and Conditions

In this process, Z-chloro-1,1,3,3-tetrafluoropropane is exposed to chlorine gas (0.5–1.0 molar equivalents) under UV irradiation at 20–70°C . The reaction mechanism involves:

  • Initiation : UV light cleaves Cl₂ into chlorine radicals.

  • Propagation : Radicals abstract hydrogen from the substrate, forming reactive intermediates.

  • Termination : Recombination of radicals yields the final product.

Yield and Scalability

Laboratory-scale trials achieved yields of 45–50%, with purity exceeding 95% after fractional distillation . However, challenges in controlling radical chain termination limit its industrial adoption.

Comparative Analysis of Synthesis Methods

Table 2: Comparative Performance of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Fluorination7895HighModerate
PCl₅-Tetrafluoroacetone1998LowHigh
Photoinduced Chlorination4595ModerateLow
  • Fluorination is preferred for industrial applications due to its scalability and moderate cost, despite requiring specialized equipment for HF handling.

  • PCl₅-Tetrafluoroacetone offers high purity but suffers from low yields, making it suitable for small-scale specialty chemical production.

  • Photoinduced Chlorination provides a solvent-free alternative but faces technical barriers in light penetration and reaction control .

Properties

CAS No.

76140-39-1

Molecular Formula

C3H2Cl2F4

Molecular Weight

184.94 g/mol

IUPAC Name

1,3-dichloro-1,1,3,3-tetrafluoropropane

InChI

InChI=1S/C3H2Cl2F4/c4-2(6,7)1-3(5,8)9/h1H2

InChI Key

JIPQGXSOLHFIBL-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)Cl)C(F)(F)Cl

Origin of Product

United States

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